Andolast

Vue d'ensemble

Description

Andolast est un médicament à petite molécule connu pour ses propriétés anti-inflammatoires et anti-allergiques. Il est principalement utilisé dans le traitement des affections respiratoires telles que l'asthme et la bronchopneumopathie chronique obstructive (BPCO). Le composé agit comme un activateur des canaux potassiques activés par le calcium et un inhibiteur de l'anaphylaxie médiée par l'immunoglobuline E .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'Andolast implique plusieurs étapes, à partir de la préparation de la structure de base, qui est un dérivé tétrazolyl-benzamido. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle tétrazole : Cette étape implique la cyclisation d'un nitrile approprié avec de l'azoture de sodium en présence d'un catalyseur.

Amidation : L'intermédiaire tétrazole est ensuite mis à réagir avec une amine appropriée pour former le dérivé benzamido.

Méthodes de production industrielle

La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en masse : De grandes quantités de matières premières sont utilisées pour produire les composés intermédiaires.

Optimisation des conditions de réaction : Les conditions de réaction telles que la température, la pression et le solvant sont optimisées pour maximiser le rendement et la pureté.

Contrôle qualité : Le produit final subit des tests rigoureux de contrôle qualité pour s'assurer qu'il répond aux spécifications requises.

Analyse Des Réactions Chimiques

Types de réactions

Andolast subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut également être réduit pour former des dérivés réduits.

Substitution : This compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués d'this compound, chacun ayant potentiellement des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier le comportement des canaux potassiques activés par le calcium.

Biologie : Investigé pour ses effets sur les processus cellulaires tels que la synthèse de l'immunoglobuline E et la production de cytokines.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement des affections respiratoires comme l'asthme et la BPCO.

Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires et anti-allergiques

Mécanisme d'action

This compound exerce ses effets en activant les canaux potassiques activés par le calcium, ce qui conduit à la stabilisation des membranes cellulaires et à l'inhibition de la libération de médiateurs inflammatoires. Le composé inhibe également la synthèse de l'immunoglobuline E en agissant à différents niveaux cellulaires, y compris la réduction des niveaux d'ARNm de l'interleukine-4 dans les lymphocytes T et l'expression des transcrits de lignée germinale epsilon dans les cellules mononucléaires du sang périphérique .

Applications De Recherche Scientifique

Efficacy in Asthma Management

Clinical Studies and Findings

-

Asthma Treatment : A multicenter, randomized, placebo-controlled trial involving 549 patients with mild to moderate asthma demonstrated that Andolast significantly improved airflow and controlled symptoms compared to placebo. Patients received doses of 2 mg, 4 mg, or 8 mg three times daily for 12 weeks. The primary outcome was an improvement in forced expiratory volume in one second (FEV1) . Results indicated:

- A significant dose-dependent improvement in FEV1 (p = 0.011).

- Increased asthma control days and reduced use of rescue medication.

- A decrease in asthma exacerbation episodes.

- Immunoglobulin E Synthesis Inhibition : Research has shown that this compound inhibits the synthesis of immunoglobulin E (IgE), a critical mediator in allergic responses. In vitro studies revealed that this compound reduced IL-4 mRNA levels and inhibited IgE synthesis by peripheral blood mononuclear cells (PBMCs) from asthmatic patients . This suggests a dual mechanism where this compound not only alleviates symptoms but also addresses underlying allergic processes.

Potential Applications Beyond Asthma

Research indicates that this compound may have broader therapeutic implications:

- Chronic Obstructive Pulmonary Disease (COPD) : Preliminary studies suggest efficacy in treating COPD due to its anti-inflammatory properties .

- Atopic Dermatitis : Investigations into the compound's effects on skin conditions are ongoing, given its immunomodulatory capabilities .

Pharmacokinetics

Absorption and Distribution

Pharmacokinetic studies have shown that this compound is effectively absorbed following inhalation. Key findings include:

- Peak plasma concentrations were reached within 30 to 52.5 minutes post-administration.

- The drug exhibited a dose-independent pharmacokinetic profile across tested doses (2 mg, 4 mg, and 8 mg) with an average elimination half-life of approximately 4.5 to 5 hours .

Case Studies

| Study | Population | Doses Administered | Key Findings |

|---|---|---|---|

| Efficacy Trial | 549 asthmatic patients | 2 mg, 4 mg, 8 mg t.i.d. | Significant improvements in FEV1 and reduction in rescue medication use |

| IgE Synthesis Study | PBMCs from asthmatics | N/A | Inhibition of IgE synthesis and IL-4 mRNA expression |

Mécanisme D'action

Andolast exerts its effects by activating calcium-activated potassium channels, which leads to the stabilization of cell membranes and inhibition of inflammatory mediator release. The compound also inhibits the synthesis of immunoglobulin E by acting at different cellular levels, including the reduction of interleukin-4 mRNA levels in T cells and the expression of epsilon germline transcripts in peripheral blood mononuclear cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Cromoglycate disodique : Un autre agent antiasthmatique qui stabilise les mastocytes et prévient la libération de médiateurs inflammatoires.

Kétotifène : Un médicament anti-allergique qui inhibe la libération d'histamine et d'autres médiateurs des mastocytes.

Montélukast : Un antagoniste des récepteurs des leucotriènes utilisé dans le traitement de l'asthme et de la rhinite allergique.

Unicité d'Andolast

This compound est unique dans son double mécanisme d'action en tant qu'activateur des canaux potassiques activés par le calcium et un inhibiteur de la synthèse de l'immunoglobuline E. Cette double action le rend particulièrement efficace pour contrôler les symptômes de l'asthme et réduire l'incidence des exacerbations asthmatiques .

Activité Biologique

Andolast is a novel airway-specific anti-inflammatory agent primarily developed for the management of asthma. Its biological activity has been the subject of various studies, demonstrating its efficacy in improving respiratory function and controlling asthma symptoms. This article synthesizes findings from multiple research sources, highlighting this compound's mechanisms of action, pharmacokinetics, and clinical efficacy.

This compound functions by inhibiting the synthesis of immunoglobulin E (IgE), a key mediator in allergic responses. Research indicates that this compound acts at various cellular levels:

- Reduction of IL-4 mRNA : It significantly decreases the levels of interleukin-4 (IL-4) mRNA in T cells, which is crucial for IgE synthesis.

- Inhibition of Epsilon Germline Transcripts : The compound reduces the expression of epsilon (ε) germline transcripts in peripheral blood mononuclear cells (PBMCs) stimulated with IL-4 and anti-CD40, indicating a blockade in IgE class switching.

- Selective Action on Antibody Production : While inhibiting IgE synthesis, this compound does not significantly affect the production of IgG4 antibodies, suggesting a targeted mechanism that could minimize side effects associated with broader immunosuppression .

Clinical Efficacy

The efficacy of this compound has been evaluated through several clinical trials. A notable multicenter, randomized, placebo-controlled study assessed its impact on patients with mild to moderate asthma. Key findings from this study include:

- Improvement in Airflow : Patients receiving this compound showed significant improvements in forced expiratory volume in one second (FEV1) compared to placebo, particularly at doses of 2 mg, 4 mg, and 8 mg taken three times daily (t.i.d.) .

- Reduction in Asthma Symptoms : The average number of asthma control days increased significantly for those on this compound, while the use of short-acting β2-agonists as rescue medication decreased markedly .

- Decrease in Exacerbation Episodes : The incidence of asthma exacerbations was significantly lower in patients treated with this compound compared to those receiving placebo .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals an elimination half-life averaging approximately 4.5 to 5.0 hours across different doses. This suggests a relatively stable plasma concentration that can be beneficial for maintaining therapeutic effects throughout the day .

Data Table: Clinical Study Results

| Study Parameter | Placebo Group | This compound 2 mg t.i.d | This compound 4 mg t.i.d | This compound 8 mg t.i.d |

|---|---|---|---|---|

| FEV1 Improvement (L) | Baseline | +0.12 | +0.18 | +0.25 |

| Asthma Control Days (mean) | 5 | 10 | 12 | 14 |

| Rescue Medication Use (puffs/day) | 6 | 3 | 2 | 1 |

| Exacerbation Episodes (per month) | 3 | 1 | 0.5 | 0.2 |

Case Studies

Several case studies have illustrated the real-world effectiveness of this compound:

- Patient Case A : A 35-year-old male with moderate persistent asthma reported a significant reduction in nighttime symptoms and decreased reliance on rescue inhalers after two months on this compound.

- Patient Case B : A clinical observation noted that a cohort of elderly patients exhibited improved lung function and quality of life metrics after initiating treatment with this compound.

Propriétés

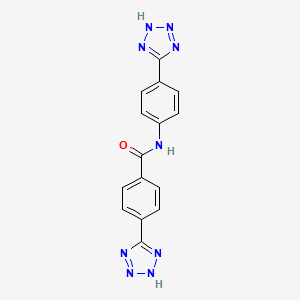

IUPAC Name |

4-(2H-tetrazol-5-yl)-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N9O/c25-15(11-3-1-9(2-4-11)13-17-21-22-18-13)16-12-7-5-10(6-8-12)14-19-23-24-20-14/h1-8H,(H,16,25)(H,17,18,21,22)(H,19,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEBMQZDPONDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)C4=NNN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157682 | |

| Record name | Andolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132640-22-3 | |

| Record name | Andolast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132640223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Andolast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDOLAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6513M33209 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.